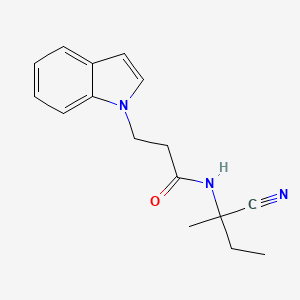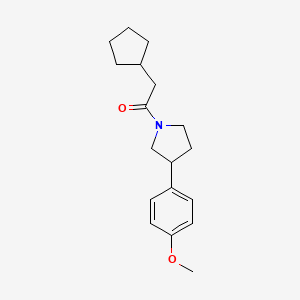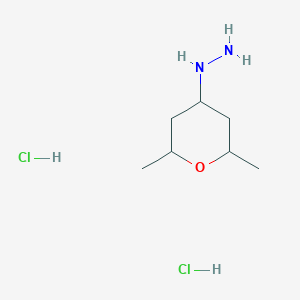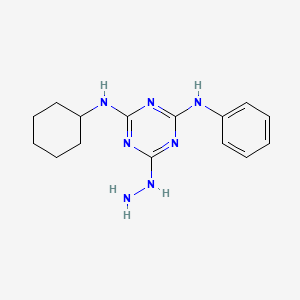
N-(1-cyano-1-methylpropyl)-3-(1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methylpropyl)-3-(1H-indol-1-yl)propanamide, commonly known as CMI-977, is a synthetic compound that belongs to the class of indole-based inhibitors. It has been extensively studied for its potential application in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of CMI-977 involves the inhibition of various enzymes and transcription factors that are involved in the inflammatory response and cancer progression. It has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation. Additionally, CMI-977 has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in the inflammatory response and cancer progression. By inhibiting these enzymes and transcription factors, CMI-977 can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
CMI-977 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CMI-977 has been shown to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. Furthermore, CMI-977 has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMI-977 in lab experiments is its specificity for COX-2 and NF-κB. This allows researchers to study the specific effects of inhibiting these enzymes and transcription factors on the inflammatory response and cancer progression. Additionally, CMI-977 has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments.
One of the limitations of using CMI-977 in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of CMI-977 for use in experiments. Additionally, the synthesis of CMI-977 is relatively complex and has a low overall yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for the study of CMI-977. One area of research could be the development of more efficient synthesis methods that can yield higher quantities of the compound. Additionally, further studies could be conducted to investigate the potential applications of CMI-977 in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Furthermore, the development of more potent and selective inhibitors of COX-2 and NF-κB could lead to the development of more effective treatments for inflammatory diseases and cancer.
Synthesis Methods
The synthesis of CMI-977 involves the reaction of 1H-indole-1-carboxylic acid with 2-bromo-2-methylpropanenitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with 3-aminopropionitrile to yield CMI-977. The overall yield of this process is around 20%.
Scientific Research Applications
CMI-977 has been extensively studied for its potential application in the treatment of inflammatory diseases and cancer. It has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Additionally, CMI-977 has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-16(2,12-17)18-15(20)9-11-19-10-8-13-6-4-5-7-14(13)19/h4-8,10H,3,9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCVTVHNIIGGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CCN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2578366.png)
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2578367.png)
![1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol](/img/structure/B2578368.png)

![4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one](/img/structure/B2578371.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2578372.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2578373.png)
![3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2578374.png)


![3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2578380.png)
![7-[(2-chlorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2578381.png)

